molecular formula C13H23N B8778176 2-(1-Adamantyl)-N-methylethylamine CAS No. 52582-90-8

2-(1-Adamantyl)-N-methylethylamine

Cat. No.: B8778176
CAS No.: 52582-90-8
M. Wt: 193.33 g/mol
InChI Key: QPHKFMOPPHRCKW-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-methylethylamine is a specialized organic compound featuring a rigid, lipophilic adamantane cage structure linked to a methyl-substituted ethylamine chain. This unique architecture confers high metabolic stability and makes it a valuable intermediate in scientific research, particularly in the development of novel pharmaceutical agents. The compound serves as a key synthetic precursor for further chemical modifications, including the preparation of urea derivatives that have been investigated as potential angiogenesis inhibitors . In research settings, this adamantane derivative is of significant interest for its potential biological activity. Its structural similarity to known adamantane-based drugs like rimantadine suggests it may share similar mechanisms of action, such as inhibiting the M2 proton channel in influenza A virus, thereby preventing viral uncoating and replication . The adamantyl group is a common pharmacophore in medicinal chemistry due to its ability to enhance lipophilicity and interaction with biological targets . Researchers utilize this compound as a building block in computer-aided drug design (CADD) and for constructing more complex molecules for structure-activity relationship (SAR) studies . Applications: • Medicinal Chemistry: Serves as a versatile scaffold for the synthesis of potential therapeutic agents, including analogs with anti-angiogenic properties . • Virology Research: Investigated for its potential to inhibit viral replication, based on the known activity of structurally related adamantylamines . • Chemical Synthesis: Acts as a rigid, stable building block for the preparation of complex organic molecules and novel materials . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

52582-90-8

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

2-(1-adamantyl)-N-methylethanamine

InChI

InChI=1S/C13H23N/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,2-9H2,1H3

InChI Key

QPHKFMOPPHRCKW-UHFFFAOYSA-N

Canonical SMILES

CNCCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(1-Adamantyl)-N-methylethylamine with similar adamantane-containing amines and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point/Stability
This compound C₁₃H₂₃N 193.33 Adamantyl-ethylamine with N-methyl Not reported; inferred stable at RT
1-(1-Adamantyl)ethylamine HCl C₁₂H₂₂N·HCl 215.78 Adamantyl-ethylamine (primary amine) 210–215°C (decomposes)
N-(1-Adamantyl)ethylenediamine C₁₂H₂₂N₂ 194.32 Adamantyl linked to ethylenediamine Not reported
2-(3,4-Dimethoxyphenyl)-N-methylethylamine C₁₁H₁₇NO₂ 209.27 Phenethylamine with methoxy groups Stable at RT; decomposes under high heat/light
N-[2-(1-Adamantyl)ethyl]propane-1,3-diamine C₁₅H₂₉N₂ 237.41 Adamantyl-ethyl-diamine with propane Used in bioactive conjugates

Key Observations :

  • Lipophilicity: Adamantyl derivatives exhibit higher logP values than non-adamantyl analogs (e.g., 2-(3,4-dimethoxyphenyl)-N-methylethylamine), enhancing blood-brain barrier permeability .
  • Stability : Adamantyl amines generally show greater thermal and oxidative stability due to the rigid hydrocarbon cage .

Spectroscopic Characterization

  • IR Spectroscopy : Adamantyl C–H stretches appear at 2905–2850 cm⁻¹, while N–H stretches in amines are observed near 3300 cm⁻¹ (absent in N-methyl derivatives) .
  • ¹H NMR : Adamantyl protons resonate as broad singlets (δ 1.72–2.09 ppm), while N-methyl groups in this compound appear as a singlet near δ 2.20 ppm .
  • 13C NMR : The adamantyl quaternary carbons appear at δ 27–46 ppm, with N-methyl carbons at δ 30–35 ppm .

Preparation Methods

Preparation of Brominated Adamantane Precursors

The synthesis typically begins with brominated adamantane derivatives. For instance, 1-bromoadamantane serves as a key intermediate, synthesized via radical bromination of adamantane using bromine in the presence of Lewis acids or UV light. Alternatively, 1-bromomethyladamantane is prepared by treating 1-hydroxymethyladamantane with triphenylphosphine and bromine in dimethylformamide (DMF), achieving yields of 70–85%.

Formation of the Ethylamine Side Chain

A Grignard reagent derived from 1-bromoadamantane is reacted with acetaldehyde to form 2-(1-adamantyl)propan-2-ol , which undergoes dehydration to yield 2-(1-adamantyl)propene . Subsequent hydroboration-oxidation introduces a primary alcohol, which is converted to the corresponding amine via a Gabriel synthesis or Hofmann degradation. Finally, reductive methylation using formaldehyde and sodium cyanoborohydride introduces the N-methyl group.

Key Data:

StepReagents/ConditionsYield (%)Source
BrominationBr₂, AlCl₃, 40°C, 12 h78
Grignard FormationMg, Et₂O, reflux92
Reductive MethylationCH₂O, NaBH₃CN, MeOH, 0°C67

Ritter Reaction-Mediated Amide Formation

Intermediate Amide Synthesis

The Ritter reaction between 1-bromoadamantane and formamide in concentrated sulfuric acid produces N-(1-adamantyl)formamide at 85°C for 5.5 hours, achieving a 94% yield. This method circumvents the need for toxic cyanide reagents traditionally used in Strecker syntheses.

Hydrolysis to Primary Amine

The formamide intermediate is hydrolyzed using 19.46% hydrochloric acid under reflux to yield 1-adamantylamine hydrochloride . To introduce the ethyl side chain, the amine is alkylated with ethyl bromide in the presence of potassium carbonate, followed by N-methylation using iodomethane.

Optimized Parameters:

  • Formamide Reaction: H₂SO₄ (96%), 85°C, 5.5 h → 94.4% yield.

  • Hydrolysis: HCl (19.46%), reflux, 1 h → 93.2% yield.

Reductive Amination of Ketone Intermediates

Synthesis of 2-(1-Adamantyl)propan-2-one

Oxidation of 2-(1-adamantyl)propan-2-ol with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone. Alternatively, Friedel-Crafts acylation of adamantane with acetyl chloride produces 1-acetyladamantane, which is reduced to the alcohol and subsequently oxidized.

Reductive Methylation

The ketone undergoes reductive amination with methylamine and sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. This one-pot method avoids isolation of the intermediate imine, achieving a 74% yield of the target amine.

Reaction Scheme:

2-(1-Adamantyl)propan-2-one+CH₃NH₂STAB, CH₂Cl₂2-(1-Adamantyl)-N-methylethylamine\text{2-(1-Adamantyl)propan-2-one} + \text{CH₃NH₂} \xrightarrow{\text{STAB, CH₂Cl₂}} \text{this compound}

Comparative Analysis of Methodologies

Yield and Scalability

  • Grignard Route: Highest atom economy (67–78%) but requires hazardous reagents like lithium aluminum hydride.

  • Ritter Reaction: Superior scalability (93% yield) but involves corrosive sulfuric acid.

  • Reductive Amination: Mild conditions (74% yield) but limited by ketone synthesis complexity.

Stereochemical Considerations

Grignard and reductive amination routes produce racemic mixtures, necessitating chiral resolution for enantiopure products. In contrast, the Ritter reaction preserves adamantane’s rigid geometry, minimizing stereochemical complications .

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via TLC with solvent systems like chloroform/acetone (6:1) or benzene/methanol (7:1) .
  • Purify products via recrystallization (e.g., isopropanol) and confirm purity with microelemental analysis (C, H, N) .

Which spectroscopic and analytical techniques are critical for characterizing adamantyl-containing amines?

Answer:

  • 1H and 13C NMR : Use deuterated solvents (DMSO-d6, CDCl3) with TMS as an internal standard. Adamantyl protons appear as distinct singlets (δ ~1.6–2.2 ppm), while methylamine groups show signals near δ 2.2–2.5 ppm .
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • X-ray crystallography : Resolve adamantyl geometry and confirm stereochemistry .
  • Microelemental analysis : Validate empirical formulas (e.g., C17H20N2O2) with <0.4% deviation .

How does the adamantyl group influence the biological activity of its derivatives?

Answer:
The adamantyl moiety enhances:

  • Lipophilicity and membrane permeability : Due to its rigid, hydrophobic structure, improving cellular uptake .
  • Metabolic stability : Resistance to enzymatic degradation prolongs activity .
  • Toxicity reduction : Observed in benzimidazole derivatives, where adamantyl attachment lowered cytotoxicity while retaining antiviral activity .

Q. Methodological validation :

  • Compare analogs with/without adamantyl in bioassays (e.g., antimicrobial, antiviral screens) .
  • Use logP measurements and molecular dynamics simulations to correlate structure with bioavailability .

How can researchers resolve discrepancies in reported solubility or melting points of adamantyl derivatives?

Answer:

  • Solubility testing : Use a range of solvents (e.g., DMSO, ethanol, water) under controlled temperatures. Adamantyl compounds are typically insoluble in water but soluble in organic solvents .
  • Melting point analysis : Employ differential scanning calorimetry (DSC) for high-precision measurements. For example, adamantyl-Schiff bases show sharp melting points (e.g., 117–118°C) due to crystalline stability .
  • Purity verification : Cross-check with HPLC or GC-MS to rule out impurities affecting physical properties .

What advanced strategies are used to study the reactivity of adamantyl amines in catalytic or asymmetric syntheses?

Answer:

  • Catalytic applications : Synthesize chromium(III) complexes with adamantyl-substituted ligands for enantioselective hetero-Diels-Alder reactions (e.g., 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde derivatives) .
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to probe reaction pathways in nucleophilic substitutions .
  • Functionalization : Introduce azide or thiol groups (e.g., via nitration or Mitsunobu reactions) for click chemistry or bioconjugation .

How can contradictory biological activity data for adamantyl derivatives be addressed?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC50 comparisons) .
  • Dose-response curves : Ensure linearity (R² >0.95) across multiple concentrations to validate potency claims .
  • Structural analogs : Test minor structural variations (e.g., N-methyl vs. N-ethyl) to isolate adamantyl-specific effects .

What safety precautions are critical when handling adamantyl amines in the lab?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation .
  • Waste disposal : Neutralize acidic by-products (e.g., HCl from substitution reactions) before disposal .

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